molecular formula C9H12F3NO3 B2415842 3-Ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid CAS No. 2470435-37-9

3-Ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid

Cat. No. B2415842
M. Wt: 239.194
InChI Key: YGLTXOOQKDQAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid (EMTFA) is a compound primarily used in chemical research for its unique chemical properties. It has a CAS Number of 2470435-37-9 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-ethynyl-3-methylmorpholine 2,2,2-trifluoroacetate . The Inchi Code is 1S/C7H11NO.C2HF3O2/c1-3-7(2)6-9-5-4-8-7;3-2(4,5)1(6)7/h1,8H,4-6H2,2H3;(H,6,7) .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 239.19 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Photolysis

  • A study by Cui, Wang, Lin, and Wang (2007) describes a novel synthesis of Hantzsch-type N-substituted 1,4-dihydropyridines using salicaldehydes, ethyl propiolate, and amines, involving trifluoroacetic acid as a catalyst. This process also exhibited strong fluorescence in some products (Cui, Wang, Lin, & Wang, 2007).

Sensor Application

  • Xue et al. (2017) developed two cyano-substituted vinylacridine derivatives that form gels exhibiting aggregation-induced emission properties. These compounds can act as dual sensors for aromatic amine and volatile acid vapors, including trifluoroacetic acid (Xue, Ding, Shen, Gao, Zhao, Sun, & Lu, 2017).

Stereoselective Synthesis

  • Enders, Chen, and Raabe (2005) reported on the stereoselective synthesis of various 3-substituted ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates, which are precursors for β-trifluoromethyl substituted amino acids (Enders, Chen, & Raabe, 2005).

Organic Synthesis

  • Trifluoroacetic anhydride has been used as an efficient activator in the acylation of aryl methyl ketones with carboxylic acids, as explored by Shokova, Tafeenko, and Kovalev (2020) (Shokova, Tafeenko, & Kovalev, 2020).
  • Ivanov, Lyssenko, and Traven (2020) synthesized various 1-(2,2,2-trifluoroacetyl)-1,4-dihydropyrazolo-[5,1-c][1,2,4]triazin-4-yl 2,2,2-trifluoroacetates, revealing potential applications in antimicrobial and antifungal activities (Ivanov, Lyssenko, & Traven, 2020).

Catalysis in Organic Reactions

  • Trifluoroacetic acid has been applied in various organic reactions, such as the promotion of Biginelli reaction for the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones, as demonstrated by Mohammadizadeh and Firoozi (2011) (Mohammadizadeh & Firoozi, 2011).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram and has a signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.C2HF3O2/c1-3-7(2)6-9-5-4-8-7;3-2(4,5)1(6)7/h1,8H,4-6H2,2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLTXOOQKDQAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-3-methylmorpholine;2,2,2-trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.